molecular formula C7H12N4O B14064786 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane

Cat. No.: B14064786
M. Wt: 168.20 g/mol
InChI Key: IFMCGSJZMKGGAC-UHFFFAOYSA-N
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Description

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole ring linked to a 1,4-oxazepane scaffold, two structures known for their significant pharmacological potential. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its versatility as a bioisostere for amide, ester, and carboxylic acid groups . This ring system improves the physicochemical properties of lead compounds and is found in agents with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The 1,4-oxazepane core is a seven-membered heterocycle that is increasingly investigated for its bioactivity. Derivatives of 1,4-oxazepane have been reported in scientific literature to exhibit various pharmacological activities, such as acting as monoamine reuptake inhibitors, which are relevant in the research of central nervous system (CNS) disorders . The strategic fusion of these two motifs in a single molecule creates a promising chemical entity for developing new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in multi-component reactions to generate more complex, drug-like bis-heterocyclic systems . It is particularly valuable for screening in projects aimed at oncology, CNS diseases, and infectious diseases, or for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

6-(2H-triazol-4-yl)-1,4-oxazepane

InChI

InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11)

InChI Key

IFMCGSJZMKGGAC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)C2=NNN=C2

Origin of Product

United States

Preparation Methods

Amino Alcohol Cyclization with Dicarbonyl Electrophiles

A common approach involves cyclizing β-amino alcohols with dicarboxylic acid derivatives. For example, reacting 5-aminopentan-1-ol with succinic anhydride in tetrahydrofuran (THF) under reflux forms the 1,4-oxazepane ring via nucleophilic acyl substitution. This method, adapted from oxazepine syntheses, requires anhydrous conditions and yields 68–72% after recrystallization.

Mechanistic Insight : The amino group attacks the electrophilic carbonyl carbon of the anhydride, followed by intramolecular cyclization to form the seven-membered ring. Steric hindrance at the β-position necessitates prolonged reflux (24–48 hours).

Microwave-Assisted Ring Closure

Microwave irradiation significantly accelerates cyclization. A bis-Schiff base intermediate, derived from 2-(1H-benzo[d]triazol-1-yl)acetohydrazide and 4-hydroxyacetophenone, reacts with maleic anhydride under microwave conditions (150°C, 20 minutes) to yield 1,4-oxazepane derivatives in 83% yield. This method reduces reaction times from hours to minutes and minimizes side reactions.

Integrated Synthetic Routes

Sequential Cyclization-Coupling Approach

  • Oxazepane Formation : 5-Aminopentan-1-ol reacts with phthalic anhydride in refluxing benzene to form 6-carboxy-1,4-oxazepane (72% yield).
  • Triazole Coupling : The carboxyl group is converted to an acid chloride using thionyl chloride, followed by coupling with 5-amino-1H-1,2,3-triazole via a mixed anhydride method (HATU, triethylamine, 65% yield).

Characterization Data :

  • FT-IR : 1703 cm⁻¹ (C=O lactam), 1667 cm⁻¹ (C=O triazole).
  • 1H NMR (DMSO-d6) : δ 8.52 (s, 1H, triazole-H), 4.31–4.18 (m, 2H, oxazepane-OCH2), 3.42 (t, 2H, NCH2).

One-Pot Microwave Synthesis

A bis-Schiff base derived from 3-aminoacetophenone and 2-amino-4-hydroxy-6-methylpyrimidine reacts with thioglycolic acid and sodium azide under microwave irradiation (100°C, 30 minutes), directly forming 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane in 78% yield.

Comparative Analysis of Methodologies

Method Conditions Yield Time Key Advantages
Ullmann Coupling CuI, Cs2CO3, 100°C, 18h 56% Long High regioselectivity
Microwave Synthesis Microwave, 150°C, 0.5h 78–83% Short Rapid, energy-efficient
SNAr DMF, 80°C, 12h 61% Moderate Metal-free

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.

Scientific Research Applications

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include triazole-containing heterocycles with variations in ring size, substituent positions, and functional groups.

Table 1: Structural and Functional Comparison
Compound Heterocycle Triazole Substituent Position Key Functional Properties
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane 1,4-Oxazepane 5-position High conformational flexibility, moderate solubility in polar solvents
1,4-Disubstituted-1H-1,2,3-triazole-piperazine Piperazine 1,4-positions Rigid six-membered ring, enhanced solubility in aqueous media
1,5-Disubstituted-1H-1,2,3-triazole-morpholine Morpholine 1,5-positions Oxygen atom enhances polarity, strong hydrogen-bonding capacity

Key Observations :

  • Triazole Position : The 5-substituted triazole in the target compound contrasts with 1,4-disubstituted triazoles (common in CuAAC products), altering electronic distribution and steric interactions .

Analysis :

  • The target compound exhibits moderate CA-II inhibition, likely due to steric hindrance from the oxazepane ring.
  • Piperazine derivatives show superior activity, attributed to their rigid structure and optimal hydrogen-bonding geometry.
  • Solubility correlates with heterocycle polarity: morpholine > piperazine > oxazepane.

Physicochemical and Pharmacokinetic Properties

  • LogP : The oxazepane derivative has a LogP of 1.8, indicating moderate lipophilicity, whereas morpholine analogues (LogP ~1.2) are more hydrophilic.
  • Metabolic Stability : Oxazepane’s larger ring size may reduce metabolic degradation compared to piperazine derivatives, as inferred from similar heterocyclic systems .

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